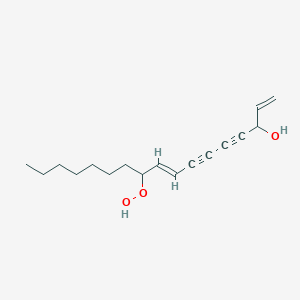

(3R,8E,10S)-10-hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol

Description

(3R,8E,10S)-10-Hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol is a polyacetylene compound characterized by a 17-carbon chain with conjugated triple bonds at positions 4 and 6, a trans-double bond at position 8 (8E), and stereospecific hydroxyl (3R) and hydroperoxy (10S) groups. It is isolated from the fibrous roots of Saposhnikovia divaricata (syn. Ledebouriella divaricata), a plant used in traditional Chinese medicine for its anti-inflammatory and analgesic properties . The compound’s InChI code (1S/C17H24O3) and stereochemistry (3R,8E,10S) confirm its unique structural features, distinguishing it from other polyacetylenes . While its pharmacological activities remain understudied, its structural analogs with diol or epoxy groups have demonstrated anti-inflammatory and cytotoxic effects .

Propriétés

IUPAC Name |

(3R,8E,10S)-10-hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-5-6-7-11-14-17(20-19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNBBWLEYQBFQT-ODQHEUEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=CC#CC#CC(C=C)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](/C=C/C#CC#C[C@@H](C=C)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401189653 | |

| Record name | (3R,10S,8E)-10-Hydroperoxy-1,8-heptadecadiene-4,6-diyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141947-42-4 | |

| Record name | (3R,10S,8E)-10-Hydroperoxy-1,8-heptadecadiene-4,6-diyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141947-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,10S,8E)-10-Hydroperoxy-1,8-heptadecadiene-4,6-diyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(3R,8E,10S)-10-hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol, commonly referred to as ginsenoyne K , is a unique polyacetylene compound with the molecular formula . This compound is characterized by its hydroperoxy group and multiple double bonds, making it a subject of interest in various biological and medicinal research domains.

| Property | Value |

|---|---|

| Molecular Formula | C17H24O3 |

| Molecular Weight | 276.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | SYNBBWLEYQBFQT-ODQHEUEKSA-N |

| CAS Number | 141947-42-4 |

Structural Characteristics

The structure of ginsenoyne K includes:

- A hydroperoxy functional group (-OOH).

- Multiple double bonds and a diyn structure.

This unique configuration contributes to its reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroperoxy group can undergo oxidation and reduction reactions, influencing oxidative stress responses in cells. The compound's diyn structure may also facilitate interaction with enzymes and other proteins.

Potential Biological Effects

- Antioxidant Activity : The hydroperoxy group can act as a radical scavenger.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.

- Cell Membrane Interaction : Its lipid-like properties allow it to integrate into cell membranes, potentially affecting membrane fluidity and function.

Research Findings

Recent studies have explored the biological implications of ginsenoyne K:

- Corell et al. (2013) investigated the effects of similar compounds on cellular models and found that polyacetylenes can modulate cell signaling pathways related to inflammation and apoptosis.

- In vitro studies have shown that ginsenoyne K exhibits cytotoxic effects on cancer cell lines, indicating potential therapeutic applications in oncology.

- Metabolomic studies have detected ginsenoyne K in human urine after the consumption of certain herbal teas, suggesting its bioavailability and possible health benefits.

Case Study 1: Cancer Cell Line Testing

A study evaluated the cytotoxic effects of ginsenoyne K on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 20 to 50 µM depending on the cell line tested.

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of ginsenoyne K using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity comparable to established antioxidants such as ascorbic acid.

Comparative Analysis with Related Compounds

To understand the uniqueness of ginsenoyne K, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| (3R,8E,10S)-heptadeca-1,8,16-trien-4,6-diyne-3,10-diol | Polyacetylene | Anticancer properties |

| Other hydroperoxy compounds | Hydroperoxy derivatives | Variable antioxidant activities |

Ginsenoyne K stands out due to its specific combination of functional groups and structural features that contribute to its distinct biological activities.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and is characterized by multiple functional groups, including hydroperoxide and alcohol functionalities. The stereochemistry of the molecule contributes to its reactivity and potential biological effects. The presence of conjugated double and triple bonds enhances its antioxidant properties and ability to interact with biological macromolecules.

Biological Activities

Research indicates that (3R,8E,10S)-10-hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol exhibits various biological activities:

- Antioxidant Properties : The hydroperoxy group in the compound is known for its ability to scavenge free radicals, which can mitigate oxidative stress in cells. This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage.

- Cytotoxicity Against Cancer Cells : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may also possess anticancer properties due to its ability to induce apoptosis in malignant cells.

Pharmaceutical Development

The compound's antioxidant and cytotoxic properties make it a candidate for drug development targeting oxidative stress-related diseases and cancer therapies. Interaction studies using techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy can elucidate its mechanisms of action.

Microfluidics

In microfluidic applications, this compound can be utilized in the design of biosensors or drug delivery systems due to its ability to interact with biological fluids at microscale levels.

Material Science

The compound's unique structural features may allow it to be incorporated into polymer matrices or coatings that require specific chemical reactivity or protective properties against environmental stressors.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Polyacetylenes are a class of bioactive natural products with structural diversity driven by variations in hydroxylation, hydroperoxidation, and double/triple bond configurations. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogs

Key Differences and Implications

- Functional Groups: The hydroperoxy group in the target compound contrasts with diol or epoxy groups in analogs like falcarindiol or panaxynol.

- Stereochemistry : The 3R and 10S configurations are critical for bioactivity. For example, falcarindiol’s 3R,8S-diol stereochemistry is essential for its anti-inflammatory effects, suggesting similar structure-activity relationships for the target compound .

- Natural Sources : While the target compound is exclusive to Saposhnikovia divaricata, analogs like (8E)-heptadeca-1,8-dien-4,6-diyn-3,10-diol are found in multiple Apiaceae family plants, indicating broader ecological distribution .

Méthodes De Préparation

Ethanol-Based Extraction

Ginsenoyne K is typically extracted from dried Panax roots using polar solvents. A standardized protocol involves:

-

Material pretreatment : Dried roots are ground to 8–20 mesh size to increase surface area.

-

Solvent selection : Ethanol (70% aqueous) is preferred for its ability to solubilize polyacetylenes while minimizing co-extraction of polysaccharides.

-

Extraction conditions : Submersion in ethanol at 50–60°C for 3–12 hours, followed by filtration and vacuum evaporation.

Table 1 : Solvent Efficiency for Ginsenoyne K Extraction

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ (SCCO₂) at 300–400 bar and 80–90°C selectively isolates polyacetylenes with minimal degradation. Key advantages include:

-

Selectivity : SCCO₂ avoids polar contaminants, yielding 95–98% pure Ginsenoyne K.

-

Scalability : Solvent-to-feed ratios of 17:1 ensure economic viability for industrial production.

Enzymatic and Acid Hydrolysis-Assisted Isolation

Fermentation and Enzymatic Treatment

Fermentation of Panax extracts using Aspergillus niger or β-glucosidase enhances polyacetylene release by breaking down cell-wall polysaccharides. For example:

-

Fermentation : 90 g of fermented ginseng extract treated with A. niger at 28°C for 72 hours increases Ginsenoyne K yield by 40% compared to non-fermented extracts.

-

Acid hydrolysis : Post-fermentation treatment with 0.5 M HCl at 60°C for 2 hours further hydrolyzes glycosidic bonds, liberating aglycone forms.

Column Chromatography Purification

Post-extraction purification involves multi-step chromatography:

-

Silica gel chromatography : Elution with chloroform-methanol gradients (10:1 → 100% methanol) isolates polyacetylene-rich fractions.

-

Reversed-phase C18 chromatography : Methanol-water gradients (30:70 → 100:0) separate Ginsenoyne K from structurally similar analogs.

-

Preparative HPLC : Final purification using acetonitrile-water (45:55) at 2 mL/min yields >98% purity.

Table 2 : Chromatographic Conditions for Ginsenoyne K Purification

| Step | Stationary Phase | Mobile Phase | Purity Achieved (%) |

|---|---|---|---|

| Silica Gel | 60–120 mesh | CHCl₃:MeOH (10:1) | 70–75 |

| Reversed-Phase C18 | 15 μm particles | MeOH:H₂O (30:70) | 85–90 |

| Preparative HPLC | C18 column | CH₃CN:H₂O (45:55) | 98–99 |

Synthetic and Semi-Synthetic Approaches

Chemical Synthesis Challenges

Total synthesis of Ginsenoyne K is limited due to:

Semi-Synthetic Derivatization

Ginsenoyne K can be derivatized from panaxydol (a precursor in Panax extracts) via:

-

Hydroperoxidation : Treatment with H₂O₂ and Fe²⁺ catalysts under UV light introduces the 10-hydroperoxy group.

-

Selective reduction : Pd/C-catalyzed hydrogenation at 25°C stabilizes the diyne moiety without over-reduction.

Industrial-Scale Production and Optimization

Yield Enhancement Strategies

Q & A

Q. What methodologies are recommended for isolating (3R,8E,10S)-10-hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol from natural sources?

The compound is isolated from the fibrous roots of Saposhnikovia divaricata using sequential solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Column chromatography with silica gel or Sephadex LH-20 is employed, with final purification via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase). Structural validation requires tandem mass spectrometry (LC-MS/MS) and 2D NMR (e.g., H, C, COSY, HMBC) to confirm stereochemistry at C3, C8, and C10 positions .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Stereochemical assignments rely on NOESY/ROESY NMR experiments to establish spatial relationships between hydrogens. For example, cross-peaks between H-3 and H-10 in NOESY spectra confirm the R and S configurations, respectively. Chiral HPLC with a cellulose-based column can resolve enantiomeric impurities, while optical rotation data ([α]) is compared to literature values .

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

Quantification requires UPLC-PDA (ultra-performance liquid chromatography with photodiode array detection) at λ ~254 nm, optimized using a BEH C18 column (1.7 µm, 2.1 × 100 mm) with a gradient of 0.1% formic acid in water/acetonitrile. For trace analysis, high-resolution mass spectrometry (HRMS) in positive ion mode (ESI+) provides accurate mass confirmation (e.g., m/z 277.1798 [M+H]) .

Advanced Research Questions

Q. How does the biosynthesis of this hydroperoxide occur in fungal or plant systems?

The compound is biosynthesized via the 11-lipoxygenase (11-LOX) pathway from linoleic acid. 11-LOX catalyzes the stereospecific peroxidation of linoleic acid to (8E,12Z,10S)-10-hydroperoxy-8,12-octadecadienoic acid, which undergoes β-cleavage to yield (3R)-1-octen-3-ol and the hydroperoxide intermediate. Genetic silencing of 11-LOX in fungal models (e.g., Aspergillus spp.) or isotopic labeling (C-linoleic acid) can validate this pathway .

Q. What experimental designs address contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often arise from assay conditions (e.g., pH, solvent polarity). To resolve these:

- Standardize assays using cell-free systems (e.g., DPPH/ABTS radical scavenging) and cellular models (e.g., RAW264.7 macrophages).

- Control hydroperoxide stability by adding 0.1% BHT to prevent autoxidation during assays.

- Compare stereoisomers (e.g., 10R vs. 10S) to isolate configuration-dependent effects .

Q. How can its environmental fate and ecotoxicological impact be evaluated?

Adopt OECD Guideline 307 for soil biodegradation studies, monitoring half-life under aerobic/anaerobic conditions. Use EPI Suite v4.11 to model partition coefficients (log K = 3.2) and bioaccumulation potential. Ecotoxicity is assessed via Daphnia magna acute toxicity (48-h EC) and algal growth inhibition (72-h Pseudokirchneriella subcapitata assay) .

Methodological Challenges & Solutions

Q. What strategies mitigate instability during storage and handling?

The hydroperoxide group is prone to thermal decomposition. Store at -80°C under argon in amber vials with desiccants (e.g., molecular sieves). For handling, use cold (4°C) ethanol/water mixtures to prevent radical chain reactions. Purity must be verified monthly via HPLC; degradation products (e.g., ketone derivatives) appear as late-eluting peaks .

Q. How to design experiments probing its interaction with lipid membranes?

Use Langmuir-Blodgett monolayers or liposome models (e.g., DPPC/cholesterol) to study membrane insertion. Monitor changes in surface pressure (Wilhelmy plate method) and bilayer fluidity via fluorescence anisotropy (DPH probe). Molecular dynamics simulations (AMBER or GROMACS) can predict orientation of the diyne and hydroperoxide moieties .

Safety & Compliance

Q. What safety protocols are essential for laboratory handling?

The compound is classified as Acute Toxicity Category 4 (oral, H302) and Skin Irritant Category 2 (H315). Use nitrile gloves, FFP3 respirators, and chemical hoods with >100 fpm airflow. For spills, neutralize with 10% sodium thiosulfate and adsorb with vermiculite. Emergency showers/eye wash stations must be accessible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.